3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Overview
Description
“3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” is a chemical compound . It is also known by other names such as “3,4-dihydro-2h-benzo b 1,4 dioxepin-7-yl boronic acid”, “3,4-dihydro-2h-1,5-benzodioxepine-7-boronic acid”, and "3,4-dihydro-2h-1,5-benzodioxepin-7-yl boronic acid" .
Molecular Structure Analysis
The molecular formula of “3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” is C9H11BO4 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis
The compound “3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid” has a molecular weight of 150.18 . It is stored in a dry room at room temperature . The physical form of this compound can be either liquid or solid .Scientific Research Applications
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of medium benzene-fused oxacycles, including 3,4-dihydro-2H-1,5-benzodioxepin derivatives, showing significant antiproliferative activities and apoptosis induction in breast cancer cells. These compounds have been designed to increase lipophilicity, thereby enhancing their potential as inhibitors of cancer cell growth, specifically targeting MCF-7 cells (Saniger et al., 2003). Further studies have expanded on this by synthesizing novel uracil and purine derivatives of 3,4-dihydro-5H-1,4-benzodioxepin, evaluating their anticancer activities against the MCF-7 cancer cell line, showcasing the versatility and therapeutic potential of these compounds (Núñez et al., 2006).
Chemical Structure and Properties
The conformation of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid has been elucidated using X-ray diffraction methods, revealing a skew (twisted half-chair) molecular conformation. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds, which can be leveraged in the design of pharmacologically active molecules (Steward et al., 1973).
Application in Synthesis of Bioactive Molecules
The synthesis of bioactive molecules utilizing 3,4-dihydro-2H-1,5-benzodioxepin derivatives as key intermediates highlights their importance in medicinal chemistry. For instance, the development of substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which possess biological properties such as adrenergic stimulation and bronchial dilator activity, underlines the potential of these compounds in the synthesis of therapeutically relevant agents (Damez et al., 2001).
Novel Synthesis Approaches
Advancements in synthetic methodologies have enabled the efficient production of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. Innovative approaches, such as the microwave-induced synthesis of novel pyrimido[4,5-b][1,4]diazepines, demonstrate the ongoing development of techniques to access these compounds more effectively and with potential antitumor activities (Insuasty et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBPVLUIFJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380045 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
CAS RN |
279261-89-1 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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